(1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine

Description

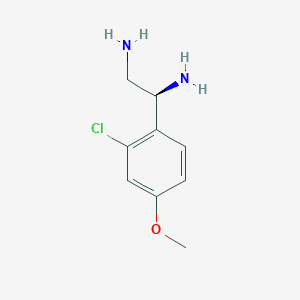

(1S)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine is a chiral diamine derivative featuring a substituted phenyl ring at the 1-position of the ethane backbone. The compound’s structure includes a chlorine atom at the 2-position and a methoxy group at the 4-position of the aromatic ring, which influence its electronic, steric, and physicochemical properties.

Properties

Molecular Formula |

C9H13ClN2O |

|---|---|

Molecular Weight |

200.66 g/mol |

IUPAC Name |

(1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13ClN2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |

InChI Key |

RJWVZCSZSHXQQG-SECBINFHSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)[C@@H](CN)N)Cl |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CN)N)Cl |

Origin of Product |

United States |

Biological Activity

(1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine is an organic compound with significant potential in medicinal chemistry due to its structural features, which include a chloro and methoxy group on a phenyl ring attached to an ethane-1,2-diamine backbone. This article explores the biological activities associated with this compound, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₃ClN₂O

- Molecular Weight : 200.66 g/mol

- CAS Number : 1213570-01-4

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties. For instance, it has been evaluated against various bacterial strains and has shown effectiveness in inhibiting growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 µg/mL |

| Staphylococcus aureus | 6.25 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

2. Interaction with Biological Targets

The compound's structural characteristics allow it to interact with various biological targets, including enzymes and receptors involved in disease processes. Notably, studies have focused on its potential as an inhibitor for certain enzymes linked to cancer progression and inflammation.

3. Case Studies

A recent study investigated the effects of this compound on Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The results indicated that the compound exhibited significant inhibitory activity against multiple strains of H. pylori, with pIC₅₀ values demonstrating potent efficacy:

| Compound | pIC₅₀ (µM) | Activity Level |

|---|---|---|

| This compound | 8.0 ± 0.13 | High |

This suggests that the compound could be further explored for therapeutic applications in treating infections caused by H. pylori.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data indicate that it may function through:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes responsible for bacterial metabolism.

- Disruption of Membrane Integrity : It could disrupt bacterial cell membranes, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine with structurally analogous compounds, emphasizing substituent effects, applications, and synthetic considerations:

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Electron-Donating Groups (e.g., methoxy): Enhance solubility and stabilize intermediates in synthetic pathways (e.g., reductive alkylation) . Steric Hindrance: Bulky substituents (e.g., carbazole in SQ109) may limit reactivity but enhance target specificity .

Physicochemical Properties

- Methoxy-substituted derivatives generally exhibit higher polarity and solubility in aqueous media compared to chloro- or methyl-substituted analogs .

- Dihydrochloride salts (e.g., ) often display improved crystallinity and stability, facilitating handling and storage.

Biological Activity

- Chloro-substituted diamines (e.g., ) show promise in antiparasitic and antimicrobial applications, likely due to halogen-driven interactions with biomolecules.

- Methoxy-substituted analogs may act as intermediates in chiral ligand synthesis for catalysis .

Synthetic Considerations

- Reductive alkylation and cyclization reactions are common for ethane-1,2-diamine derivatives, with yields influenced by substituent electronic/steric profiles .

- Spectral characterization (e.g., IR absorption at 3350–3400 cm⁻¹ for NH stretching, NMR signals for methylene/methine protons) is consistent across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.